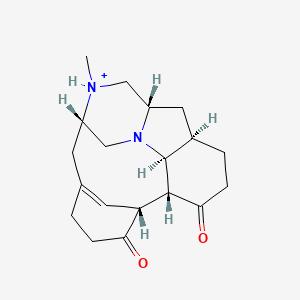
Herquline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Herquline A is a unique alkaloid compound isolated from the fungal strain Penicillium herquei. It was first discovered in 1979 by Ōmura and co-workers . This compound is known for its highly strained bowl-shaped pentacyclic structure, making it an attractive target for synthetic chemists . This compound exhibits significant biological activities, including potent platelet aggregation inhibitory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Herquline A is highly challenging due to its complex structure. Various synthetic strategies have been explored, including:
Intramolecular Direct Oxidative Phenol Coupling: This biomimetic approach involves the oxidative coupling of phenol groups to form the desired structure.
Intramolecular Aza-Michael Addition: This strategy involves the formation of a piperazine intermediate through an intramolecular aza-Michael addition reaction.
Transition Metal-Mediated Intramolecular Aryl Coupling: Small amounts of biaryl coupling products have been synthesized using a palladium-catalyzed Suzuki-Miyaura coupling protocol.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound due to its complex structure and challenging synthesis. Most research focuses on laboratory-scale synthesis and optimization of synthetic routes .
Analyse Des Réactions Chimiques
Herquline A undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Applications De Recherche Scientifique
Herquline A has several scientific research applications, including:
Mécanisme D'action
Herquline A exerts its effects through several mechanisms:
Platelet Aggregation Inhibition: The compound antagonizes mechanisms leading to blood platelet aggregation, affecting activation, shape change, and the prostaglandin-thromboxane system.
Anti-Influenza Activity: this compound inhibits the replication of influenza virus strains in a dose-dependent manner.
Comparaison Avec Des Composés Similaires
Herquline A can be compared with other similar compounds, such as:
Herquline B: An analogue of this compound, although its absolute structure has not been fully elucidated.
Wickerols A and B: These compounds, isolated from Trichoderma atroviride, possess a novel fused 6/5/6/6 ring skeleton and exhibit anti-influenza properties.
Uniqueness: this compound’s uniqueness lies in its highly strained pentacyclic structure and its potent biological activities, particularly its platelet aggregation inhibitory and anti-influenza properties .
Propriétés
Formule moléculaire |
C19H27N2O2+ |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2S,3R,7R,8R,14S,17S)-15-methyl-1-aza-15-azoniapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione |
InChI |
InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1 |
Clé InChI |
UFKNDVKQCSBIQE-OCANJJRCSA-O |
SMILES isomérique |
C[NH+]1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5 |
SMILES canonique |
C[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















